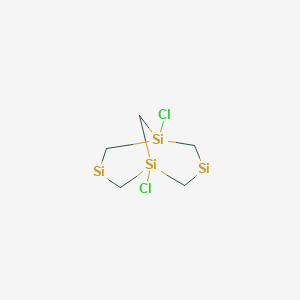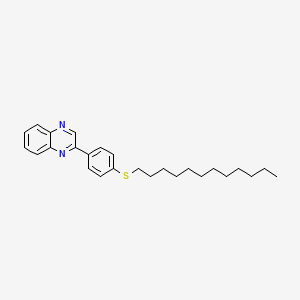
Quinoxaline, 2-(4-(dodecylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as benzil, in the presence of a catalyst like acetic acid or hydrochloric acid.
Thioether Formation:
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance reaction efficiency and reduce waste.
化学反応の分析
Types of Reactions
Quinoxaline, 2-(4-(dodecylthio)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated quinoxaline derivatives can react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
科学的研究の応用
Quinoxaline, 2-(4-(dodecylthio)phenyl)- has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are explored for their anticancer, antimicrobial, and antiviral properties. The dodecylthio group may enhance the compound’s lipophilicity, improving its ability to interact with biological membranes.
Agriculture: Quinoxaline derivatives are used as components in pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of Quinoxaline, 2-(4-(dodecylthio)phenyl)- involves its interaction with specific molecular targets and pathways:
DNA Interaction: Quinoxaline derivatives can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death in cancer cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, making it effective as an antimicrobial agent.
Oxidative Stress: Quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis or cell death.
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and structural similarity to quinoxaline.
Phthalazine: Shares the benzopyrazine structure with quinoxaline and has applications in medicinal chemistry.
Uniqueness
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is unique due to the presence of the dodecylthio group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to other quinoxaline derivatives.
特性
CAS番号 |
53066-84-5 |
|---|---|
分子式 |
C26H34N2S |
分子量 |
406.6 g/mol |
IUPAC名 |
2-(4-dodecylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C26H34N2S/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-21-27-24-14-11-12-15-25(24)28-26/h11-12,14-19,21H,2-10,13,20H2,1H3 |
InChIキー |
LMSUTKYEQMLGKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
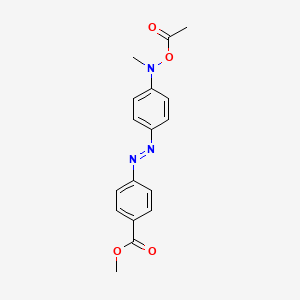
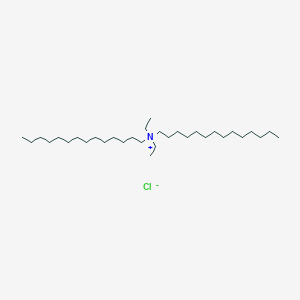
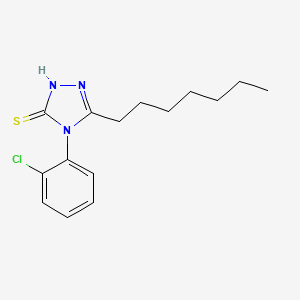
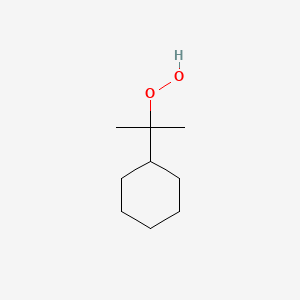
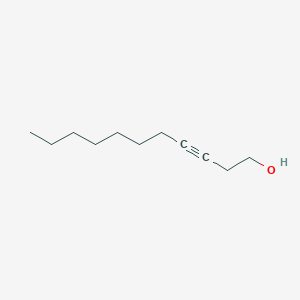

![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
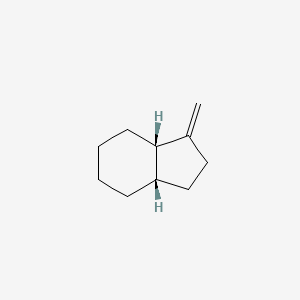
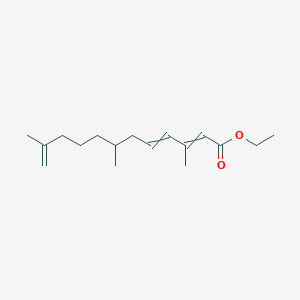
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
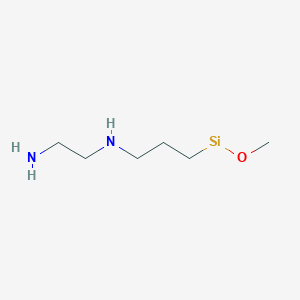
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
